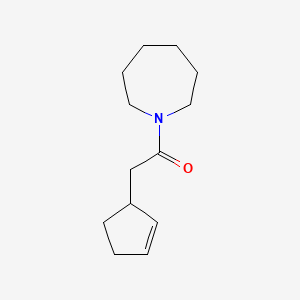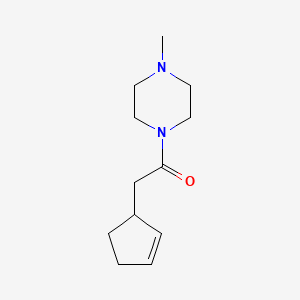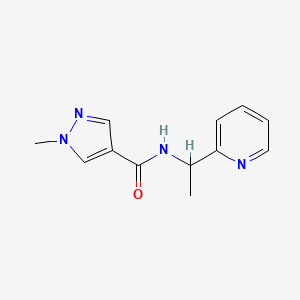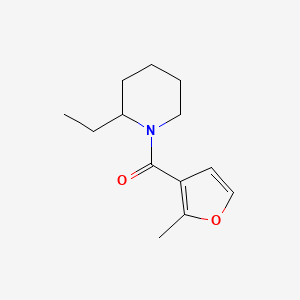
5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C12H12ClNO2. It is also known as GSK-3 inhibitor VIII and has been studied extensively for its potential use in scientific research applications.
Wirkmechanismus
The mechanism of action of 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide involves its binding to the ATP-binding site of GSK-3. This binding prevents the phosphorylation of various downstream targets of GSK-3, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide have been studied extensively. It has been found to inhibit the proliferation of various cancer cell lines, induce apoptosis in cancer cells, and inhibit the growth of Alzheimer's disease-related amyloid plaques. It has also been found to have potential therapeutic effects in the treatment of diabetes, as it can increase insulin sensitivity and improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its potent inhibitory effect on GSK-3. This makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, further research is needed to determine the safety and efficacy of this compound in vivo, which could lead to its eventual use in clinical trials.
Synthesemethoden
The synthesis of 5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate to form 2-ethoxycarbonyl-3-hydroxybenzaldehyde. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-3-(ethoxycarbonyl)-4-hydroxybenzaldehyde. The final step involves the reaction of this intermediate with propargylamine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide has been studied extensively for its potential use in scientific research applications. It has been found to be a potent inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-5-14-12(15)11-7-8-6-9(13)3-4-10(8)16-11/h2-4,6,11H,1,5,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTKATYOUWCYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC2=C(O1)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-prop-2-enyl-2,3-dihydro-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
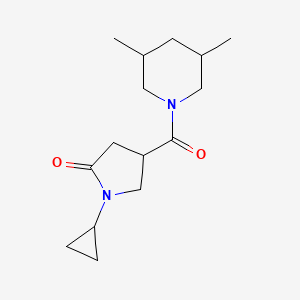
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
